molecular formula C16H17NO6S B2707423 N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycine CAS No. 331750-11-9

N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycine

Cat. No.: B2707423
CAS No.: 331750-11-9
M. Wt: 351.37
InChI Key: QQJDSXXHTWFLJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine (CAS 331750-11-9) is a high-purity chemical compound supplied for laboratory research use. This glycine derivative, with a molecular formula of C 16 H 17 NO 6 S and a molecular weight of 351.38 g/mol, is characterized by its distinct sulfonamide and carboxylic acid functional groups . The compound is identified by the InChI Key QQJDSXXHTWFLJD-UHFFFAOYSA-N and the SMILES notation COC1=CC=C(C(N(S(=O)(C2=CC=CC=C2)=O)CC(O)=O)=C1)OC, which detail its molecular structure featuring a 2,5-dimethoxyphenyl ring linked to a phenylsulfonyl group via a glycine bridge . As a biochemical building block, this compound is of significant interest in medicinal chemistry and pharmacology research, particularly in the synthesis and development of more complex molecules. Its structural features are commonly explored in the design of enzyme inhibitors and other bioactive agents. Researchers utilize this product strictly for non-human, non-clinical applications in a controlled laboratory setting. It is imperative to note that this product is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S/c1-22-12-8-9-15(23-2)14(10-12)17(11-16(18)19)24(20,21)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJDSXXHTWFLJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and phenylsulfonyl chloride.

    Formation of Intermediate: 2,5-dimethoxyaniline reacts with phenylsulfonyl chloride in the presence of a base such as triethylamine to form N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)amine.

    Glycine Addition: The intermediate is then reacted with glycine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can interact with active sites of enzymes, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Data of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(2,5-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine C₁₆H₁₆NO₆S 350.07 2,5-Dimethoxyphenyl, Phenylsulfonyl
N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine C₁₁H₁₅NO₄S 257.31 3,5-Dimethylphenyl, Methylsulfonyl
N-[(2,5-Dimethylphenyl)sulfonyl]glycine C₁₀H₁₃NO₄S 243.28 2,5-Dimethylphenyl, Sulfonyl
N~2~-[(2,5-Dichlorophenyl)sulfonyl]-N,N-dimethyl-N~2~-phenylglycinamide C₁₆H₁₅Cl₂N₂O₃S 401.27 2,5-Dichlorophenyl, Phenyl, Amide
N~2~-[(2,5-Dichlorophenyl)sulfonyl]-N~2~-ethyl-N-(2-pyridinylmethyl)glycinamide C₁₇H₁₈Cl₂N₃O₃S 437.31 2,5-Dichlorophenyl, Pyridinylmethyl

Substituent Effects on Physicochemical Properties

Electron-Donating vs. Chlorine substituents (e.g., in ) are electron-withdrawing, which may reduce electron density at the aromatic ring and alter reactivity in electrophilic substitution reactions.

Steric and Solubility Considerations :

  • The phenylsulfonyl group in the target compound introduces greater steric bulk than the methylsulfonyl group in , likely reducing aqueous solubility but improving lipid membrane permeability.
  • Pyridinylmethyl () and amide () groups add hydrogen-bonding capability, which could enhance interactions with biological targets.

Biological Activity

N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycine is a sulfonyl glycine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by a phenylsulfonyl group attached to the nitrogen atom of glycine, with additional methoxy groups on the phenyl ring. This unique structure suggests potential interactions with various biological targets.

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The phenylsulfonyl group may bind to the active sites of enzymes, inhibiting their activity. This interaction can affect metabolic pathways crucial for cell function.
  • Receptor Modulation : The compound may modulate receptor activity, influencing signal transduction pathways that regulate cellular responses.
  • Gene Expression Alteration : It may also affect gene expression related to its biological activity, potentially impacting cellular processes such as apoptosis and proliferation.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress in various cell lines, which is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, making it a candidate for treating inflammatory diseases.

Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's IC50 values indicate potent activity, comparable to established anticancer agents.

Cell LineIC50 (µM)Reference
MDA-MB-231 (breast cancer)5.0
HCT-116 (colon cancer)3.8
A549 (lung cancer)4.2

Case Studies

  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects of various sulfonamide derivatives, this compound showed notable efficacy against MDA-MB-231 cells with an IC50 of 5 µM. This positions it as a promising candidate for further development in cancer therapeutics.
  • Mechanistic Insights : A mechanistic study revealed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. These findings suggest that the compound's anticancer effects may involve both intrinsic and extrinsic apoptotic pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is valuable:

Compound NameStructure CharacteristicsBiological Activity
N-(2,4-Dimethylphenyl)-N-(phenylsulfonyl)glycineSimilar sulfonamide structureModerate cytotoxicity
N-(3,5-Dimethylphenyl)-N-(phenylsulfonyl)glycineVariation in methyl substitutionLower anti-inflammatory effect
N-(2,5-Dimethoxyphenyl)-N-(methylsulfonyl)glycineDifferent sulfonamide groupReduced anticancer potency

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycine, and what methodological considerations are critical for optimizing yield?

  • Methodology : Synthesis typically involves a multi-step process:

Sulfonylation : Reacting glycine derivatives with phenylsulfonyl chloride under basic conditions (e.g., NaOH in THF) to introduce the sulfonamide group.

Functionalization : Coupling the intermediate with 2,5-dimethoxyphenyl groups via nucleophilic substitution or Ullmann-type coupling, requiring catalysts like CuI or Pd-based complexes .

  • Optimization : Control reaction temperature (50–80°C), anhydrous solvents (e.g., DCM), and stoichiometric ratios to minimize side products. Purity is confirmed via TLC and HPLC.

Q. How is the molecular structure of N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycine validated experimentally?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve 3D atomic arrangement using SHELX software for refinement .
  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR confirm proton environments and carbon backbone (e.g., methoxy peaks at δ 3.7–3.9 ppm).
  • FT-IR : Identify sulfonamide (S=O at ~1350 cm1^{-1}) and carboxylate (C=O at ~1700 cm1^{-1}) groups .
  • Mass Spectrometry : ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 365.1) .

Advanced Research Questions

Q. What biological activities have been reported for sulfonyl glycine derivatives, and how can researchers design assays to evaluate N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycine?

  • Reported Activities : Analogous compounds (e.g., N-(2,3-dichlorophenyl) derivatives) show antimicrobial and anticancer properties via enzyme inhibition (e.g., kinases) or receptor modulation .
  • Assay Design :

  • In Vitro :
  • Antiproliferative Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) using fluorogenic substrates .
  • Mechanistic Studies : SPR or ITC to quantify binding affinity to targets like EGFR or PARP .

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) influence the bioactivity and solubility of sulfonyl glycine derivatives?

  • Structure-Activity Relationship (SAR) :

  • Electron-Donating Groups (e.g., methoxy) : Enhance solubility (logP reduction) but may reduce membrane permeability.
  • Electron-Withdrawing Groups (e.g., Cl) : Increase receptor binding affinity but risk cytotoxicity .
    • Case Study : Replacing 2,5-dimethoxy with 2,4-dichloro in analogs increases anticancer potency (IC50_{50} ↓20%) but decreases aqueous solubility (logP ↑1.2) .

Q. How can researchers resolve contradictions in reported biological data for sulfonyl glycine derivatives?

  • Common Discrepancies : Variability in IC50_{50} values or conflicting mechanism claims.
  • Resolution Strategies :

Standardize Assay Conditions : Use identical cell lines, serum concentrations, and incubation times.

Purity Validation : Ensure >95% purity via HPLC and elemental analysis.

Orthogonal Assays : Confirm activity across multiple platforms (e.g., enzymatic vs. cellular assays) .

Q. What computational approaches are suitable for predicting the interaction of N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycine with biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses with targets (e.g., COX-2).
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories.
  • QSAR : Develop predictive models using descriptors like topological polar surface area (TPSA) and H-bond donors .

Methodological Tables

Table 1 : Key Physicochemical Properties of N-(2,5-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine

PropertyValue/MethodReference
Molecular Weight364.38 g/mol
Solubility (H2_2O)0.12 mg/mL (pH 7.4)
logP2.8 (Predicted via ChemAxon)
Melting Point198–202°C (DSC)

Table 2 : Comparison of Bioactivity in Sulfonyl Glycine Derivatives

CompoundIC50_{50} (μM)TargetReference
N-(2,5-Dimethoxyphenyl) derivative12.4 ± 1.2EGFR Kinase
N-(2,4-Dichlorophenyl) derivative9.8 ± 0.9EGFR Kinase
N-(Phenylsulfonyl)glycine methyl ester>50PARP-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.